7-methyl-7H-benzo[c]fluorene chemical properties and structure
7-methyl-7H-benzo[c]fluorene chemical properties and structure
An In-Depth Technical Guide to 7-methyl-7H-benzo[c]fluorene: Chemical Properties, Structure, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-methyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) belonging to the benzofluorene class of compounds. As a derivative of 7H-benzo[c]fluorene, a known component of coal tar and a potent lung DNA adductor, the introduction of a methyl group at the benzylic C-7 position is anticipated to significantly influence its chemical reactivity, metabolic activation, and biological properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and potential toxicological and applicative significance of 7-methyl-7H-benzo[c]fluorene, synthesized from available data on the parent compound and related methylated PAHs.
Introduction: The Benzo[c]fluorene Scaffold
The benzo[c]fluorene core is a tetracyclic aromatic system consisting of a fluorene moiety with an additional fused benzene ring.[1] This scaffold is of significant interest due to its prevalence in environmental sources such as coal tar, cigarette smoke, and smog, and its association with carcinogenic and mutagenic activity.[1] The parent compound, 7H-benzo[c]fluorene, has been identified as a major DNA adduct-forming component of coal tar, suggesting its role in the induction of lung tumors.[3] The reactivity and biological activity of benzofluorenes are intrinsically linked to their electronic structure and the specific positions of substituents. Methylation, in particular, is known to dramatically alter the carcinogenic potential of PAHs.[4][5]
Molecular Structure and Chemical Properties
The introduction of a methyl group at the C-7 position of the 7H-benzo[c]fluorene core is a key structural modification that defines the properties of the title compound.
Structural Elucidation
The structure of 7-methyl-7H-benzo[c]fluorene consists of a planar, aromatic benzofluorene backbone with a methyl group attached to the methylene bridge. This substitution breaks the planarity of the fluorene portion of the molecule to a greater extent than the two hydrogens in the parent compound.
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Core Structure: The benzo[c]fluorene nucleus is a rigid, planar system of fused aromatic rings.[1]
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C-7 Methylation: The methyl group is attached to the sp³-hybridized carbon at the 7-position. This position is benzylic, which has significant implications for its reactivity.
Predicted Chemical Properties
While experimental data for 7-methyl-7H-benzo[c]fluorene is scarce, its chemical properties can be predicted based on the known properties of 7H-benzo[c]fluorene and general principles of organic chemistry.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₈H₁₄ | Addition of a CH₂ group to C₁₇H₁₂ |
| Molecular Weight | ~230.31 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Based on the appearance of the parent compound[3] |
| Melting Point | Expected to be in a similar range to the parent compound (125-127 °C)[1] | Alkyl substitution can influence crystal packing and thus melting point. |
| Boiling Point | Higher than the parent compound (~398 °C)[1] | Increased molecular weight leads to stronger van der Waals forces. |
| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane, toluene), sparingly soluble in polar solvents. | Typical for polycyclic aromatic hydrocarbons. |
| Octanol/Water Partition Coefficient (logP) | Expected to be > 5.7 | The parent compound has a logP of 5.7, and the methyl group will increase lipophilicity.[2] |
Synthesis and Reactivity
The synthesis of 7-methyl-7H-benzo[c]fluorene can be approached through the alkylation of the parent 7H-benzo[c]fluorene.
Proposed Synthetic Pathway
A plausible synthetic route involves the deprotonation of 7H-benzo[c]fluorene followed by alkylation with a methylating agent.
Caption: Proposed synthesis of 7-methyl-7H-benzo[c]fluorene.
Experimental Protocol:
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Deprotonation: Dissolve 7H-benzo[c]fluorene in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise to generate the corresponding carbanion. The acidity of the C-7 protons makes this deprotonation feasible.
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Alkylation: To the solution of the benzo[c]fluorenyl anion, add a methylating agent like methyl iodide (CH₃I). Allow the reaction to warm to room temperature and stir until completion.
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Workup and Purification: Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of the C-7 Position
The C-7 position of 7H-benzo[c]fluorene and its derivatives is the most reactive site for several reasons:
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Acidity: The protons at the C-7 position are benzylic and thus significantly more acidic than other protons in the molecule, facilitating deprotonation.
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Carbocation Stability: The benzylic nature of the C-7 position can also stabilize a carbocation intermediate, making it a potential site for electrophilic attack after hydride abstraction.
The presence of a methyl group at C-7 will influence subsequent reactions at this position. For instance, further deprotonation would be more difficult.
Spectroscopic Characterization
While no specific experimental spectra for 7-methyl-7H-benzo[c]fluorene are readily available, the expected spectroscopic features can be predicted based on the analysis of the parent compound and related structures.
¹H NMR Spectroscopy
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Aromatic Region (δ 7.0-9.0 ppm): A complex multiplet pattern is expected for the aromatic protons, characteristic of the benzo[c]fluorene ring system.
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Benzylic Proton (δ ~4.0-5.0 ppm): A quartet is predicted for the single proton at the C-7 position, split by the adjacent methyl group.
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Methyl Protons (δ ~1.5-2.0 ppm): A doublet is expected for the three protons of the methyl group, split by the benzylic proton at C-7.
¹³C NMR Spectroscopy
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Aromatic Region (δ 120-150 ppm): Numerous signals corresponding to the aromatic carbons of the benzo[c]fluorene core are expected.
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Benzylic Carbon (δ ~40-50 ppm): The C-7 carbon signal is anticipated in this region.
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Methyl Carbon (δ ~20-25 ppm): The signal for the methyl carbon is expected in the aliphatic region.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₁₈H₁₄. A significant fragment ion would likely be observed corresponding to the loss of a methyl radical ([M-15]⁺), forming a stable benzo[c]fluorenyl cation.
Biological Activity and Toxicology
The biological activity of 7-methyl-7H-benzo[c]fluorene is of considerable interest, particularly concerning its potential carcinogenicity.
Carcinogenicity of Methylated PAHs
Methylation can have a profound effect on the carcinogenicity of PAHs.[4][5] The position of the methyl group is crucial in determining whether it enhances or diminishes carcinogenic activity. For some PAHs, methylation at certain positions can lead to more potent carcinogens.[5] This is often attributed to the influence of the methyl group on the metabolic activation of the PAH to its ultimate carcinogenic form, typically a diol epoxide that can form DNA adducts.[5]
Caption: Generalized metabolic activation pathway of PAHs.
Predicted Activity of 7-methyl-7H-benzo[c]fluorene
Enhanced mutagenic activity has been observed for benzofluorenes methylated at their benzylic positions.[6][7] Given that 7H-benzo[c]fluorene is a known DNA adductor and potential lung carcinogen, it is highly probable that 7-methyl-7H-benzo[c]fluorene will also exhibit significant biological activity. The methyl group at the C-7 position could potentially influence the metabolic pathway, possibly leading to altered rates of formation of carcinogenic metabolites. Further toxicological studies are necessary to definitively characterize its carcinogenic potential.
Applications and Future Directions
While the primary focus on benzofluorenes has been their toxicology, derivatives of this scaffold are also being explored in materials science.
Potential in Materials Science
The benzo[c]fluorene core is a rigid, planar, and electron-rich system, making it an attractive building block for organic electronic materials. For instance, 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is used as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[8] It is conceivable that 7-methyl-7H-benzo[c]fluorene and its derivatives could also be functionalized for applications in organic electronics, such as in organic field-effect transistors (OFETs) or as host materials in OLEDs.
Research Outlook
The study of 7-methyl-7H-benzo[c]fluorene presents several avenues for future research:
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Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectroscopic characterization (NMR, IR, MS, and X-ray crystallography) are needed to establish a solid foundation for further studies.
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Toxicological Evaluation: In-depth studies on the mutagenicity and carcinogenicity of 7-methyl-7H-benzo[c]fluorene are crucial to understand its potential health risks. This should include studies on its metabolic activation pathways and DNA adduct formation.
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Materials Science Exploration: The synthesis of derivatives of 7-methyl-7H-benzo[c]fluorene and the investigation of their photophysical and electronic properties could lead to the development of novel organic materials.
Conclusion
7-methyl-7H-benzo[c]fluorene is a scientifically intriguing molecule at the intersection of toxicology and materials science. While a comprehensive experimental dataset for this specific compound is currently lacking, this guide has synthesized available information on the parent benzo[c]fluorene scaffold and related methylated PAHs to provide a detailed overview of its predicted chemical properties, structure, and potential significance. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in guiding future experimental design and investigation into this and related compounds.
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